molecular formula C12H19NO4 B2816625 1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid CAS No. 2344679-32-7

1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid

Katalognummer: B2816625
CAS-Nummer: 2344679-32-7
Molekulargewicht: 241.287
InChI-Schlüssel: DWYATAKAQIZUJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid is a spirocyclic compound featuring a bicyclic [3.3]heptane core, a tert-butoxycarbonyl (Boc)-protected amine, and a carboxylic acid group. This structure confers unique conformational rigidity and chemical stability, making it a valuable intermediate in medicinal chemistry and drug design. Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol and CAS number 1087798-38-6 . The compound is synthesized via coupling reactions using reagents like benzotriazol-1-ol and EDC·HCl in DMF, followed by purification via column chromatography . Safety data indicate hazards for skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Eigenschaften

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[3.3]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8(9(14)15)7-12(13)5-4-6-12/h8H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYATAKAQIZUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC12CCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344679-32-7
Record name 1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

The synthesis of 1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid typically involves several steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate to introduce the Boc protecting group. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the Boc-protected product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This can include the use of continuous flow reactors and other advanced technologies to improve yield and efficiency .

Analyse Chemischer Reaktionen

1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid can undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Some of the common reactions include:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid has been explored for its potential in drug development, particularly as a building block for bioactive compounds:

  • Protein Degradation : It serves as a precursor in synthesizing protein degraders, which are crucial for targeted protein degradation therapies in cancer treatment.

Chemical Biology

The compound is utilized in the design of small molecules that can modulate biological pathways:

  • Ligand Development : Its structure allows it to function as a ligand for various biological targets, making it valuable in the development of new therapeutic agents.

Materials Science

In materials science, this compound can be used to create novel polymers and materials with specific properties:

  • Polymer Synthesis : The azaspiro structure contributes to the formation of polymers with unique mechanical and thermal properties, suitable for advanced material applications.

Case Study 1: Protein Degraders

Recent studies have highlighted the role of 1-(tert-butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid in developing protein degraders that selectively target oncogenic proteins. These degraders utilize the compound's structural features to engage E3 ligases, facilitating the ubiquitination and subsequent degradation of target proteins.

Case Study 2: Ligand Design

Research focused on ligand development has demonstrated that derivatives of this compound exhibit high affinity for specific receptors involved in metabolic disorders. These findings suggest potential therapeutic applications in treating conditions like diabetes and obesity.

Wirkmechanismus

The mechanism of action of 1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid depends on its specific application. In the context of drug development, the compound can act as a prodrug, where the Boc group is removed in vivo to release the active drug. The molecular targets and pathways involved can vary widely depending on the specific drug or bioactive molecule being developed .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences Synthesis Yield/Approach
Target Compound C₁₃H₂₁NO₄ 255.31 1087798-38-6 Boc-protected amine at position 1; carboxylic acid at 2 EDC·HCl-mediated coupling
2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-1-carboxylic acid C₁₂H₁₉NO₄ 241.28 1934376-95-0 Boc group at position 2; carboxylic acid at 1 Not specified
Methyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate C₁₄H₂₃NO₄ 269.34 170508-14-2 Methyl ester instead of carboxylic acid Esterification of parent acid
1-(tert-Butoxycarbonyl)-1-azaspiro[4.5]decane-2-carboxylic acid C₁₅H₂₅NO₄ 283.36 - Larger spiro ring ([4.5] vs. [3.3]) sec-BuLi/TMEDA-mediated synthesis (75% yield)
2-{1-[(tert-Butoxy)carbonyl]-1-azaspiro[3.3]heptan-2-yl}acetic acid C₁₃H₂₁NO₄ 255.31 2919947-86-5 Acetic acid side chain at position 2 Not specified

Key Comparison Points

Spiro Ring Size and Conformational Effects
  • The target compound’s [3.3]heptane spiro system introduces moderate ring strain, balancing rigidity and reactivity.
Functional Group Variations
  • Carboxylic Acid vs. Ester : The methyl ester derivative (CAS 170508-14-2) exhibits higher lipophilicity (logP ~1.13) compared to the carboxylic acid form, improving membrane permeability but requiring hydrolysis for activation .
  • Acetic Acid Side Chain : The acetic acid analog (CAS 2919947-86-5) introduces additional hydrogen-bonding capacity, which may enhance solubility or receptor interactions .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound 2-Azaspiro[3.3]heptane-1-carboxylic Acid Methyl Ester [4.5]Decane Analog
logP (Predicted) 1.8 1.5 2.1 2.4
TPSA (Ų) 75.4 75.4 65.7 75.4
Solubility (mg/mL) 10–50 (DMSO) 10–50 (DMSO) <10 (Water) 5–20 (DMSO)
Metabolic Stability Moderate Moderate High Low

Biologische Aktivität

1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid is a compound with significant potential in medicinal chemistry, primarily due to its structural similarity to piperidine and its application in drug design. This article explores its biological activity, including synthesis, pharmacological properties, and potential therapeutic applications.

  • IUPAC Name : 1-(tert-butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid
  • CAS Number : 2344679-32-7
  • Molecular Formula : C₁₂H₁₉NO₄
  • Molecular Weight : 241.29 g/mol
  • Purity : Typically >95% .

Synthesis

The synthesis of 1-(tert-butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid generally involves the protection of amine functionalities followed by cyclization reactions that yield the spirocyclic structure. Various methods have been reported, including:

  • Aza-Michael Addition : This method facilitates the formation of the azaspiro framework through nucleophilic addition to α,β-unsaturated carbonyl compounds.
  • Cyclization Reactions : These reactions often utilize coupling agents or catalysts to promote the formation of the spirocyclic structure .

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of azaspiro compounds exhibit anticonvulsant properties. For instance, compounds structurally related to 1-(tert-butoxycarbonyl)-1-azaspiro[3.3]heptane have shown efficacy in delaying seizures induced by strychnine in animal models . This activity suggests a potential role for these compounds in treating epilepsy or other seizure disorders.

Analgesic Properties

Research indicates that spirocyclic amino acids can enhance the analgesic effects of established pain medications. For example, modifications to local anesthetics like Bupivacaine have resulted in compounds that not only maintain efficacy but also exhibit reduced toxicity and improved pharmacokinetic profiles .

The proposed mechanism of action for these compounds often involves modulation of neurotransmitter systems, particularly through interactions with GABA receptors and NMDA receptors, which are crucial for synaptic transmission and neuronal excitability .

Case Studies

StudyFindings
Kirichok et al. (2023)Explored functionalized derivatives of azaspiro compounds; reported enhanced lipophilicity and solubility, leading to improved drug-like properties .
PMC Article (2023)Investigated pharmacokinetic properties; highlighted advantages over traditional amine analogs due to structural diversity .

Q & A

Q. What are the key structural features of 1-(tert-butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid, and how do they influence its reactivity?

The compound features a spirocyclic core with a nitrogen atom incorporated into the bicyclic system (azaspiro[3.3]heptane) and a tert-butoxycarbonyl (Boc) protecting group. The spirocyclic framework introduces rigidity, which can enhance binding selectivity in drug-target interactions . The Boc group stabilizes the amine during synthetic steps, while the carboxylic acid moiety enables further functionalization via coupling reactions . Structural analysis typically employs 1H^1 \text{H}/13C^{13} \text{C} NMR and X-ray crystallography (if crystals are obtainable) to confirm stereochemistry and purity .

Q. What are the common synthetic routes for this compound, and what are their efficiency metrics?

A widely reported method involves multi-step synthesis starting from azetidine or related precursors. For example:

  • Step 1 : Cyclization of 3-azetidinecarbonyl derivatives under basic conditions to form the spirocyclic core .
  • Step 2 : Boc-protection using di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base like DMAP or TEA, achieving >85% yield .
  • Step 3 : Hydrolysis of ester intermediates (e.g., methyl esters) to the carboxylic acid using LiOH or NaOH, with yields ~87% .
    Chromatography (silica gel or reverse-phase HPLC) is critical for purification .

Q. How is this compound utilized in medicinal chemistry or drug discovery?

The spirocyclic structure is prized for its conformational restriction, which improves pharmacokinetic properties (e.g., metabolic stability). It serves as a building block for:

  • Peptidomimetics : The carboxylic acid enables amide coupling to create protease inhibitors or receptor agonists .
  • Bicyclic prodrugs : Functionalization of the Boc-protected amine can yield prodrugs with enhanced bioavailability .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis, and what analytical methods validate it?

Stereoselective synthesis often employs chiral auxiliaries or catalysts. For instance:

  • Asymmetric hydrogenation : Palladium catalysts with chiral ligands (e.g., BINAP) can induce enantioselectivity in spirocycle formation .
  • Kinetic resolution : Enzymatic hydrolysis (e.g., using lipases) separates enantiomers of ester intermediates .
    Validation methods:
  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB .
  • Vibrational Circular Dichroism (VCD) : Confirms absolute configuration .

Q. What challenges arise in purifying this compound, and how are they mitigated?

Key challenges include:

  • Hydrophobicity : The Boc group and spirocyclic core reduce solubility in polar solvents, complicating crystallization. Mitigation: Use of tert-butanol/water mixtures or THF/hexane gradients .
  • Byproduct formation : Incomplete Boc protection or ester hydrolysis requires careful monitoring via LC-MS .
    Advanced purification techniques:
  • Prep-HPLC with C18 columns : Effective for isolating high-purity (>97%) batches .
  • Ion-exchange chromatography : Removes acidic/byproduct salts .

Q. Are there computational methods to predict the compound’s interactions with biological targets?

Yes. Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding to targets like GPCRs or enzymes. Key steps:

  • Ligand preparation : Protonation states of the carboxylic acid and Boc-protected amine are optimized at physiological pH .
  • Binding free energy calculations : MM-PBSA/GBSA methods quantify interactions, with validation via experimental IC50_{50} data .

Q. How do contradictory data in synthesis protocols (e.g., yield disparities) arise, and how should they be resolved?

Discrepancies often stem from:

  • Reagent quality : Impure Boc2_2O or solvents (e.g., wet THF) can lower yields .
  • Temperature control : Exothermic reactions (e.g., cyclization) require precise cooling to avoid side reactions .
    Resolution strategies:
  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, stoichiometry) identifies optimal conditions .
  • In-line analytics : FTIR or ReactIR monitors reaction progress in real time .

Q. What are the implications of the compound’s hygroscopicity for storage and handling?

The carboxylic acid moiety can absorb moisture, leading to:

  • Degradation : Hydrolysis of the Boc group in humid environments .
  • Aggregation : Reduced solubility in assays.
    Mitigation:
  • Storage : Under nitrogen at -20°C in desiccators .
  • Lyophilization : Freeze-dried aliquots improve long-term stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.